3-Methylbenzo[b]thiophene-2-carbonitrile
Overview
Description
3-Methylbenzo[b]thiophene-2-carbonitrile is a heterocyclic compound featuring a thiophene ring fused to a benzene ring, with a methyl group at the 3-position and a carbonitrile group at the 2-position. This compound is part of the broader class of benzothiophenes, which are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbenzo[b]thiophene-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. This reaction is often carried out in the presence of a base such as potassium t-butoxide and may be facilitated by microwave irradiation to improve reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Gewald reaction or other condensation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient and scalable for industrial purposes .
Chemical Reactions Analysis
Types of Reactions
3-Methylbenzo[b]thiophene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonitrile group to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives and other functionalized benzothiophenes.
Scientific Research Applications
3-Methylbenzo[b]thiophene-2-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methylbenzo[b]thiophene-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The carbonitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Methylbenzo[b]thiophene: Lacks the carbonitrile group, which affects its reactivity and applications.
3-Methylbenzo[b]thiophene-2-carboxaldehyde: Contains an aldehyde group instead of a carbonitrile group, leading to different chemical properties and uses.
Uniqueness
3-Methylbenzo[b]thiophene-2-carbonitrile is unique due to the presence of both a methyl group and a carbonitrile group, which confer distinct reactivity and potential for diverse applications in synthesis, medicinal chemistry, and materials science .
Properties
IUPAC Name |
3-methyl-1-benzothiophene-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NS/c1-7-8-4-2-3-5-9(8)12-10(7)6-11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZMXDSIWAPCLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30296353 | |
Record name | 3-methylbenzo[b]thiophene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30296353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3216-49-7 | |
Record name | 3216-49-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108923 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-methylbenzo[b]thiophene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30296353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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